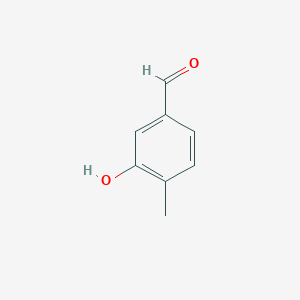

3-Hydroxy-4-methylbenzaldehyde

Descripción

Contextual Significance of Aromatic Aldehydes in Chemical and Biological Sciences

Aromatic aldehydes are a class of organic compounds characterized by an aldehyde functional group (-CHO) attached directly to an aromatic ring. fiveable.me This structural arrangement confers a unique reactivity and stability to the molecule. fiveable.me The carbonyl group in aromatic aldehydes is less electrophilic compared to its aliphatic counterparts due to resonance stabilization from the aromatic ring. fiveable.me

These compounds are pivotal intermediates in organic synthesis, serving as building blocks for a vast array of more complex molecules, including pharmaceuticals, dyes, and polymers. fiveable.menumberanalytics.com Their distinctive aromas also lead to their widespread use as flavoring agents and fragrances. fiveable.memdpi.com In the realm of biological sciences, aromatic aldehydes are recognized for their diverse activities. For instance, cinnamaldehyde (B126680) and benzaldehyde (B42025) are known for their characteristic cinnamon and almond scents, respectively, and are utilized in the food and perfume industries. nih.gov Furthermore, some aromatic aldehydes and their derivatives have been investigated for their potential antimicrobial and immunomodulatory activities. nih.gov

The reactivity of the aldehyde group, coupled with the stability of the aromatic ring, allows for a wide range of chemical transformations, making aromatic aldehydes versatile tools in synthetic chemistry. fiveable.me They undergo characteristic reactions such as the Cannizzaro reaction, Perkin condensation, and Benzoin condensation. chemicalnote.com

Overview of Hydroxy-methylbenzaldehyde Structural Analogues in Scientific Literature

Several structural analogues of 3-Hydroxy-4-methylbenzaldehyde have been documented in scientific literature, each with its own set of properties and applications. These analogues typically involve variations in the substitution pattern of the hydroxyl and methyl groups on the benzaldehyde framework.

Some notable examples include:

4-Hydroxy-3-methylbenzaldehyde (B106927): This isomer has been reported in the mangrove plant Rhizophora mangle. nih.gov It is also used in the synthesis of other complex organic molecules. researchgate.net

2-Hydroxy-4-methylbenzaldehyde: This compound is classified as a hydroxybenzaldehyde and is noted for its almond-like, bitter, and phenolic taste. hmdb.ca

3,4-Dihydroxybenzaldehyde: This analogue, which lacks the methyl group, serves as a precursor in the synthesis of various substituted benzaldehydes through regioselective protection of its hydroxyl groups. mdpi.com

The table below provides a comparative overview of the physical and chemical properties of this compound and some of its structural analogues.

| Property | This compound | 4-Hydroxy-3-methylbenzaldehyde | 3-Hydroxybenzaldehyde |

| Molecular Formula | C₈H₈O₂ nih.gov | C₈H₈O₂ nih.gov | C₇H₆O₂ nist.gov |

| Molecular Weight | 136.15 g/mol sigmaaldrich.com | 136.15 g/mol scbt.com | 122.12 g/mol nist.gov |

| CAS Number | 57295-30-4 sigmaaldrich.com | 15174-69-3 scbt.com | 100-83-4 nist.gov |

| Melting Point | Not available | 118-120 °C sigmaaldrich.com | Not available |

| Boiling Point | Not available | 250-252 °C thegoodscentscompany.com | Not available |

This table is populated with data from available scientific sources.

Current Research Trajectories for this compound and Related Compounds

Current research involving this compound and its analogues is multifaceted, with significant efforts directed towards their synthesis and application as intermediates in the creation of more complex molecules.

One notable area of investigation is the use of these compounds in the synthesis of novel pharmaceutical agents. For example, 4-hydroxy-3-methylbenzaldehyde has been utilized as a starting material in the synthesis of prodrugs for potential therapeutic applications. mdpi.com The synthesis of this compound itself has been described, starting from 3-hydroxy-4-methylbenzoic acid. prepchem.com

Furthermore, the reactivity of the hydroxyl and aldehyde groups in these compounds is being explored to create diverse molecular architectures. For instance, the selective protection and subsequent modification of the hydroxyl groups in dihydroxybenzaldehydes allow for the synthesis of a variety of substituted aromatic compounds. mdpi.com The catabolism of related compounds like p-cresol (B1678582) and 2,4-xylenol, which share structural similarities, has also been a subject of study in microorganisms. thegoodscentscompany.com

Structure

3D Structure

Propiedades

IUPAC Name |

3-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVJHJQBQKKPNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101014227 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-30-4 | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-4-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 3-Hydroxy-4-methylbenzaldehyde

The synthesis of this compound can be approached through several methods, including multi-step synthesis from specific precursors and the application of classic named reactions to related isomers, which provide a foundational understanding of formylation and oxidation on substituted phenols.

Multi-Step Synthesis from Precursors (e.g., Reduction of 3-Hydroxy-4-methylbenzoic Acid followed by Oxidation)

A logical and common strategy for the synthesis of this compound involves a two-step process starting from the corresponding carboxylic acid, 3-Hydroxy-4-methylbenzoic acid. This method hinges on the sequential reduction of the carboxylic acid to a benzyl (B1604629) alcohol, followed by the selective oxidation of the alcohol to the desired aldehyde.

The first step is the reduction of 3-Hydroxy-4-methylbenzoic acid to 3-hydroxy-4-methylbenzyl alcohol. This transformation requires a reducing agent capable of reducing a carboxylic acid to an alcohol. Common reagents for this purpose include lithium aluminium hydride (LiAlH₄) in an anhydrous ether solvent or borane (B79455) (BH₃) complexes.

Step 1: Reduction of 3-Hydroxy-4-methylbenzoic Acid

Reactant: 3-Hydroxy-4-methylbenzoic Acid

Reagent: Lithium Aluminium Hydride (LiAlH₄) or Borane (BH₃)

Product: 3-hydroxy-4-methylbenzyl alcohol

Once the benzyl alcohol is obtained, the second step involves its oxidation to this compound. This step requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or manganese dioxide (MnO₂) are often employed for the selective oxidation of primary alcohols to aldehydes.

Step 2: Oxidation of 3-hydroxy-4-methylbenzyl alcohol

Reactant: 3-hydroxy-4-methylbenzyl alcohol

Reagent: Pyridinium Chlorochromate (PCC) or Manganese Dioxide (MnO₂)

Product: this compound

This multi-step approach offers a controlled pathway to the target molecule, relying on well-established and reliable organic transformations.

Reimer-Tiemann Reaction for Hydroxy-methylbenzaldehyde Isomers (e.g., 4-Hydroxy-3-methylbenzaldehyde (B106927) from Ortho-cresol)

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols. While not a direct synthesis of this compound, its application to an isomer precursor, ortho-cresol, to yield 4-Hydroxy-3-methylbenzaldehyde, is highly illustrative of formylation on a cresol (B1669610) scaffold. uni.edu

In this reaction, ortho-cresol is treated with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction proceeds through the formation of a dichlorocarbene (B158193) (:CCl₂) electrophile, which attacks the electron-rich phenoxide ring, preferentially at the position ortho to the hydroxyl group. Subsequent hydrolysis of the resulting dichloromethyl group yields the aldehyde.

| Reactant | Reagents | Major Product |

| Ortho-cresol | CHCl₃, NaOH | 4-Hydroxy-3-methylbenzaldehyde |

This reaction demonstrates the regioselectivity of electrophilic aromatic substitution on a phenol (B47542) ring, which is a key consideration in the synthesis of specific hydroxybenzaldehyde isomers.

Duff Reaction and its Applicability to Methylphenols (e.g., 2-Hydroxy-4-methylbenzaldehyde from m-Cresol)

The Duff reaction provides another route for the formylation of phenols, typically in the ortho position, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like glycerol (B35011) and boric acid or acetic acid. synarchive.comwikipedia.org The application of the Duff reaction to meta-cresol has been reported to yield 2-Hydroxy-4-methylbenzaldehyde. uni.edu

The reaction mechanism involves the electrophilic attack of an iminium ion, generated from HMTA, onto the activated aromatic ring of m-cresol. The formylation occurs predominantly at the position ortho to the hydroxyl group and para to the methyl group, directed by the activating effects of the hydroxyl group. semanticscholar.org

| Reactant | Reagents | Major Product |

| m-Cresol | Hexamethylenetetramine (HMTA), Acid | 2-Hydroxy-4-methylbenzaldehyde |

The Duff reaction is a valuable tool for the synthesis of ortho-hydroxybenzaldehydes and highlights the directing effects of substituents on the aromatic ring. uni.edu While it produces an isomer, it informs potential strategies for the regioselective formylation of phenolic compounds.

Regioselective Formylation and Oxidation Approaches for Benzaldehyde (B42025) Derivatives

Achieving regioselectivity in the synthesis of substituted benzaldehydes is a significant challenge in organic synthesis. Various methods have been developed to introduce a formyl group at a specific position on an aromatic ring or to selectively oxidize a methyl group.

Regioselective Formylation: Formylation reactions are methods to introduce a formyl group (-CHO) onto an aromatic ring. The Vilsmeier-Haack reaction, for instance, uses a Vilsmeier reagent (typically formed from dimethylformamide and phosphoryl chloride) to formylate activated aromatic rings. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring. For a substrate like 4-methylphenol (p-cresol), formylation would be directed to the positions ortho to the strongly activating hydroxyl group.

Regioselective Oxidation: The direct oxidation of a methyl group on a substituted benzene (B151609) ring to an aldehyde can be a more direct route. However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be difficult. Various catalytic systems have been explored for this purpose. For example, the oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehyde (B117250) derivatives can be achieved using oxygen in the presence of a cobalt catalyst. google.com Electrochemical methods have also been developed for the site-selective oxidation of methylarenes to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov These methods offer potential pathways for the synthesis of specific isomers like this compound, provided the appropriate starting material and conditions are chosen to direct the reaction to the desired position.

Derivatization and Functionalization Strategies of this compound

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules with potential biological activities.

Synthesis of Chalcone (B49325) Derivatives for Biological Evaluation

Chalcones are a class of compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijarsct.co.in The synthesis of chalcone derivatives from this compound is a common functionalization strategy aimed at exploring these potential biological activities.

The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. ijarsct.co.in In this base-catalyzed reaction, this compound is reacted with an appropriate acetophenone (B1666503) derivative. The base, usually sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the stable, conjugated chalcone.

| Reaction Type | Reactants | Catalyst | Product Class |

| Claisen-Schmidt Condensation | This compound, Substituted Acetophenone | NaOH or KOH | Chalcone Derivative |

The diverse biological activities of chalcones often stem from the specific substitution patterns on the two aromatic rings. nih.govresearchgate.net By systematically varying the acetophenone reactant, a library of chalcone derivatives of this compound can be synthesized and screened for various biological effects. This approach is a cornerstone of medicinal chemistry for the discovery of new therapeutic agents. nih.gov

Condensation Reactions Leading to Coumarin (B35378) Derivatives

Coumarins, a class of benzopyrone compounds, are widely synthesized through condensation reactions involving phenols and carbonyl compounds. While the direct synthesis from this compound is less commonly documented, the analogous compound, 4-hydroxy-3-methylbenzaldehyde, readily participates in such reactions. For instance, the Knoevenagel condensation of a salicylaldehyde (B1680747) (a 2-hydroxybenzaldehyde) with a compound containing an active methylene (B1212753) group is a classic route to coumarins. nih.gov In a related synthesis, 3-(3-(4-hydroxy-3-methylphenyl)acryloyl) coumarin has been synthesized from 4-hydroxy-3-methylbenzaldehyde and 3-acetylcoumarin. researchgate.net These reactions typically proceed in the presence of a basic catalyst, such as piperidine (B6355638) or sodium azide, and can be performed in various solvents or even under solvent-free conditions, sometimes utilizing microwave or ultrasound irradiation to enhance reaction rates. nih.govkjscollege.com

The general mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl group. Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the coumarin ring system. The substitution pattern on the starting benzaldehyde directly influences the structure of the resulting coumarin derivative.

Formation of Schiff Bases and N-Acyl Hydrazones from this compound and Amine Compounds

The aldehyde group of this compound is reactive towards primary amines, leading to the formation of Schiff bases (or imines). This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. sciensage.infojmchemsci.com The resulting C=N double bond, known as an azomethine group, is the defining feature of a Schiff base. sciensage.infojmchemsci.com

Similarly, this compound can react with hydrazides to form N-acyl hydrazones. These compounds are characterized by the R-C(=O)NHN=CH-R' structure. The synthesis is typically a straightforward condensation performed by refluxing the aldehyde and the hydrazide in a suitable solvent like ethanol. nih.govresearchgate.net Both Schiff bases and N-acyl hydrazones are important classes of compounds in medicinal chemistry and are often used as intermediates for the synthesis of more complex heterocyclic systems. science.gov

Table 1: Examples of Condensation Reactions for Schiff Base and Hydrazone Formation

| Reactant 1 | Reactant 2 | Product Type | Typical Conditions |

| Aldehyde/Ketone | Primary Amine | Schiff Base | Solvent (e.g., ethanol), reflux |

| Aldehyde/Ketone | Hydrazide | N-Acyl Hydrazone | Solvent (e.g., ethanol), reflux, sometimes with acid catalyst |

Halogenation of Hydroxy-methylbenzaldehydes

The aromatic ring of hydroxy-methylbenzaldehydes is susceptible to electrophilic substitution reactions, such as halogenation. The directing effects of the hydroxyl (-OH) and methyl (-CH3) groups, which are both activating and ortho-, para-directing, along with the deactivating, meta-directing effect of the aldehyde (-CHO) group, determine the position of halogenation. For this compound, the positions ortho and para to the strongly activating hydroxyl group are the most likely sites for electrophilic attack.

While specific studies on the bromination of this compound are not prevalent, the halogenation of its isomers is well-established. For example, 3-Chloro-4-hydroxybenzaldehyde is a known compound used as an intermediate in organic synthesis. guidechem.com The precise conditions of the reaction (e.g., the halogenating agent used, solvent, and temperature) can be controlled to achieve selective mono- or poly-halogenation of the benzene ring.

Construction of Heterocyclic Systems Incorporating Hydroxy-methylbenzaldehyde Moieties

The functional groups of this compound provide reactive handles for the construction of various heterocyclic systems. The aldehyde group is a key participant in cyclocondensation reactions.

Triazoles: Triazoles, five-membered rings with three nitrogen atoms, can be synthesized using precursors derived from aldehydes. mdpi.com For instance, an aldehyde can be converted into an intermediate like a hydrazone, which can then undergo cyclization reactions to form a triazole ring. nih.gov The specific isomer, 1,2,3-triazole or 1,2,4-triazole, depends on the synthetic route and the reagents used. mdpi.comnih.gov

Benzoxathiazine-2,2-dioxides: While direct synthesis from this compound is not commonly cited, the construction of heterocyclic systems often involves multi-step sequences. For example, a related structure, (5-hydroxy-2,4-diphenyl-2H-benzo[e] nih.govoxazin-3(4H)-yl)(phenyl)methanone, has been synthesized through a one-pot, four-component reaction involving a benzaldehyde, a benzoic acid derivative, resorcinol, and ammonia. oiccpress.com This illustrates how the aldehyde functionality is a key component in building complex heterocyclic frameworks.

Synthetic Routes to Pharmaceutical Intermediates and Analogues

Hydroxy-methylbenzaldehydes are valuable intermediates in the synthesis of pharmaceuticals. guidechem.comnbinno.com Their substituted aromatic core is a common feature in many drug molecules. The aldehyde group can be transformed into a variety of other functional groups or used to link the aromatic ring to other molecular fragments. For example, 3-Chloro-4-hydroxybenzaldehyde is used in the synthesis of intermediates for drugs like linezolid (B1675486) and moclobemide. guidechem.com Similarly, other halogenated hydroxybenzaldehydes, such as 2,3-Difluoro-4-Hydroxybenzaldehyde, are critical building blocks for creating complex active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer therapies. nbinno.com The specific substitution pattern on the benzaldehyde ring is crucial for the biological activity of the final pharmaceutical product.

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of chemical reactions is fundamental to controlling reaction outcomes and optimizing synthetic procedures.

Mechanistic Kinetic Analysis of Hydroxy-methylbenzaldehyde Formation

The formation of hydroxy-methylbenzaldehydes can occur through various reaction pathways, including the demethylation of corresponding methoxy-methylbenzaldehydes. A notable example is the formation of such compounds during the pyrolysis of lignin, a major component of wood, where vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) is a key compound.

During pyrolysis, high temperatures lead to the cleavage of chemical bonds. The methoxy (B1213986) group on vanillin and related compounds can undergo demethylation (loss of the methyl group) or demethoxylation (loss of the entire methoxy group). Kinetic analyses of these processes help to elucidate the reaction mechanisms and the factors that favor the formation of specific products, including various isomers of hydroxy-methylbenzaldehyde. These studies often involve complex reaction networks with competing pathways, and computational modeling is frequently used in conjunction with experimental data to understand the underlying kinetics and thermodynamics.

Investigation of Transition States and Energy Barriers in Synthetic Transformations

Computational chemistry provides critical insights into the complex reaction mechanisms involved in the synthesis of aromatic aldehydes such as this compound. While specific theoretical studies detailing the transition states and energy barriers for the synthesis of this compound are not extensively documented in publicly available research, valuable understanding can be extrapolated from computational analyses of analogous formylation reactions on structurally similar phenolic compounds. The Reimer-Tiemann reaction, a common method for the ortho-formylation of phenols, serves as a pertinent model for this investigation.

The Reimer-Tiemann reaction proceeds through the electrophilic substitution of a phenoxide ion by dichlorocarbene, which is typically generated in situ from chloroform and a strong base. The key mechanistic steps involve the formation of the dichlorocarbene, its attack on the electron-rich aromatic ring, and subsequent hydrolysis to yield the aldehyde. The energy barriers associated with these steps are crucial in determining the reaction's feasibility and rate.

Detailed research findings from computational studies on related systems, such as the reaction of formaldehyde (B43269) with phenol, have explored the transition states for electrophilic attack at the ortho- and para-positions of the phenol ring. These studies indicate that the reaction mechanism and the relative energies of the transition states dictate the regioselectivity of the formylation.

In the context of the Reimer-Tiemann reaction with a substituted phenol like the precursor to this compound (4-methylphenol or p-cresol), the electronic effects of the existing substituents play a significant role in modulating the energy barriers. The hydroxyl group is a strong activating group, directing the electrophilic attack to the ortho and para positions. The methyl group, being an electron-donating group, further enhances the nucleophilicity of the aromatic ring, thereby influencing the stability of the transition states.

While precise energy values for the synthesis of this compound are not available, theoretical investigations into dichlorocarbene additions to other unsaturated systems provide a general indication of the low activation barriers typical for such reactions. For instance, computational studies on the addition of dichlorocarbene to cyclopropenes have revealed very low energy barriers, in the range of 0 to 2 kcal/mol. This suggests that the electrophilic attack of the highly reactive dichlorocarbene on the activated phenoxide ring is likely a facile process with a relatively low transition state energy.

The following interactive data table summarizes hypothetical energy barriers for the key transition states in the formylation of a generic phenoxide, based on the qualitative understanding of the Reimer-Tiemann reaction and data from related computational studies. It is important to note that these are illustrative values and would vary based on the specific substrate, solvent, and computational method employed.

| Transition State | Description | Illustrative Energy Barrier (kcal/mol) |

| TS1 | Formation of Dichlorocarbene from Chloroform | 15-20 |

| TS2 | Electrophilic attack of Dichlorocarbene on the Phenoxide Ring (ortho-attack) | 5-10 |

| TS3 | Electrophilic attack of Dichlorocarbene on the Phenoxide Ring (para-attack) | 6-12 |

| TS4 | Hydrolysis of the Dichloromethyl Intermediate | 10-15 |

Table 1. Illustrative transition states and their hypothetical energy barriers in a representative Reimer-Tiemann formylation reaction. These values are estimations based on general principles and data from analogous systems.

Further dedicated computational studies employing density functional theory (DFT) or ab initio methods would be necessary to precisely quantify the transition state geometries and energy barriers for the synthesis of this compound. Such studies would provide a more detailed and accurate picture of the reaction dynamics, enabling a deeper understanding of the factors controlling the synthesis of this important chemical compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis (e.g., for 4-Hydroxy-3-methylbenzaldehyde (B106927), 2-Hydroxy-3-methylbenzaldehyde, and Derivatives)

¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule, as well as their neighboring environments.

For 4-Hydroxy-3-methylbenzaldehyde , a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz reveals distinct signals corresponding to its protons. researchgate.net The aldehydic proton characteristically appears as a singlet at approximately 9.726 ppm. researchgate.net The aromatic protons exhibit signals in the range of 6.886 to 7.612 ppm, with their splitting patterns providing information about their substitution on the benzene (B151609) ring. researchgate.net A singlet corresponding to the methyl group protons is observed at around 2.233 ppm. researchgate.net The hydroxyl proton often presents as a broad singlet, in this case, at 8.457 ppm. researchgate.net

In the case of 2-Hydroxy-3-methylbenzaldehyde , the ¹H NMR spectrum (500 MHz, CDCl₃) shows the aldehydic proton as a singlet at 9.852 ppm and the phenolic hydroxyl proton at a significantly downfield shift of 11.2547 ppm, indicative of strong intramolecular hydrogen bonding with the adjacent aldehyde group. researchgate.net The aromatic protons appear as multiplets between 6.904 and 7.382 ppm, and the methyl protons resonate as a singlet at 2.232 ppm. researchgate.net

Derivatives of these compounds also show predictable shifts. For instance, in a synthesized derivative, 4-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde, the aldehydic proton is found at 9.87 ppm, the methyl protons at 2.32 ppm, and the aromatic protons in their expected regions, with additional signals for the fluorobenzyl group. mdpi.com

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Selected Hydroxy Methylbenzaldehydes and a Derivative

| Compound | Solvent | Aldehyde (-CHO) | Hydroxyl (-OH) | Aromatic (Ar-H) | Methyl (-CH₃) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-3-methylbenzaldehyde | CDCl₃ | 9.726 (s) | 8.457 (broad) | 7.612 (s), 7.562-7.541 (d), 6.886-6.903 (d) | 2.233 (s) | researchgate.net |

| 2-Hydroxy-3-methylbenzaldehyde | CDCl₃ | 9.852 (s) | 11.2547 (s) | 7.363-7.382 (m), 6.919-6.904 (t) | 2.232 (s) | researchgate.net |

| 4-((4-Fluorobenzyl)oxy)-3-methylbenzaldehyde | CDCl₃ | 9.87 (s) | - | 7.74–7.67 (m), 7.41 (dd), 7.10 (t), 6.97 (d) | 2.32 (s) | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis (e.g., for 4-Methoxy-3-methylbenzaldehyde and Derivatives)

¹³C NMR spectroscopy provides information on the different carbon environments within a molecule. nih.gov For 4-Methoxy-3-methylbenzaldehyde , a derivative of interest, the ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon of the aldehyde group. Other signals correspond to the aromatic carbons, the methyl carbon, and the methoxy (B1213986) carbon. The specific chemical shifts are crucial for confirming the substitution pattern on the benzene ring. nih.gov For instance, in a derivative synthesized from 4-hydroxy-3-methylbenzaldehyde, the ¹³C NMR spectrum in DMSO-d₆ showed a variety of signals confirming its complex structure. mdpi.com

Table 2: ¹³C NMR Data for a 4-Hydroxy-3-methylbenzaldehyde Derivative

| Compound | Solvent | Key ¹³C Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| A complex derivative of 4-hydroxy-3-methylbenzaldehyde | DMSO-d₆ | 165.7, 161.7 (d, J = 243.3 Hz), 155.2, 151.9, 148.9, 140.1, 133.7 (d, J = 3.0 Hz), 133.5, 131.3, 129.5 (d, J = 11.9 Hz), 129.5, 129.4, 129.2, 125.8, 125.7, 116.9, 116.5, 115.2 (d, J = 21.4 Hz), 112.9, 111.6, 68.4, 54.2, 45.8, 16.2, 8.9 | mdpi.com |

Two-Dimensional (2D) NMR Experiments for Complex Structural Assignments

For more complex molecules or to unambiguously assign proton and carbon signals, two-dimensional (2D) NMR experiments are employed. huji.ac.il Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. huji.ac.ilumich.edu These experiments are invaluable for piecing together the complete molecular structure of novel synthesized derivatives of 3-hydroxy-4-methylbenzaldehyde and its isomers. umich.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy (e.g., for Synthesized Derivatives and Natural Extracts)

FTIR spectroscopy provides a rapid and effective means of identifying key functional groups. nih.gov In the context of this compound and its derivatives, the IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. orgchemboulder.com Another important feature is the broad absorption band for the hydroxyl (-OH) group, which can vary in position and shape depending on hydrogen bonding. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net The analysis of IR spectra is crucial in monitoring the synthesis of derivatives, for example, in the synthesis of calix nih.govresorcinarenes from benzaldehyde (B42025) derivatives, where the disappearance of the aldehyde C=O stretch and the appearance of new bands confirm the reaction's progress. researchgate.net

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a variation of FTIR that simplifies sample handling, allowing for the direct analysis of solid and liquid samples with minimal preparation. biorizon.euyoutube.com This technique is particularly useful for obtaining high-quality spectra of reaction mixtures and synthesized compounds. researchgate.net The principle of ATR involves an infrared beam being passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. youtube.comyoutube.com This makes it an ideal method for analyzing both purified derivatives of this compound and crude natural extracts containing these compounds. researchgate.net Studies have utilized ATR-FTIR to characterize new coumarin (B35378) derivatives synthesized from substituted benzaldehydes. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for Benzaldehyde Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | 1710-1665 | orgchemboulder.com |

| Aldehyde (C-H) | Stretch | 2830-2695 (two bands) | orgchemboulder.com |

| Hydroxyl (O-H) | Stretch (H-bonded) | ~3400 (broad) | researchgate.net |

| Aromatic (C-H) | Stretch | 3100-3000 | orgchemboulder.com |

| Aromatic (C=C) | Stretch | ~1600-1450 | - |

for this compound

The elucidation of the structural and electronic properties of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into its molecular vibrations, mass, electronic transitions, and crystalline arrangement.

Vibrational Wavenumber Calculation and Normal Mode Analysis

Theoretical calculations, often employing Density Functional Theory (DFT) methods like B3LYP with a 6-311+G(d,p) basis set, are instrumental in understanding the vibrational spectra of molecules like this compound. researchgate.net These calculations can predict the wavenumbers of fundamental vibrational modes, which can then be correlated with experimental data from infrared (IR) and Raman spectroscopy. For instance, the O-H stretching vibration is a key feature, and its theoretically computed value can be compared to the observed spectral band. researchgate.net This analysis helps in assigning specific molecular motions, such as stretching and bending of bonds, to the observed spectral peaks.

Mass Spectrometry (MS) in Compound Identification and Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex mixtures.

GC-MS is a powerful hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. This method is widely used for the analysis of this compound in various matrices, including microbial extracts and bio-oils derived from biomass pyrolysis. acs.orgnih.gov In the analysis of bio-oils, for example, GC-MS can identify and quantify the presence of this compound among a multitude of other organic compounds. mdpi.com

The retention time in the gas chromatogram provides a preliminary identification, which is then confirmed by the mass spectrum. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule. For this compound (molecular weight 136.15 g/mol ), characteristic fragments are observed that aid in its definitive identification. chemicalbook.comnist.gov For instance, in a study synthesizing this compound, GC-MS analysis showed the para product (4-hydroxy-3-methylbenzaldehyde) with a retention time of approximately 25.068 minutes, while the ortho isomer (2-hydroxy-3-methylbenzaldehyde) appeared at around 14.213 minutes. researchgate.net

Table 1: GC-MS Data for Isomers of Hydroxy-methylbenzaldehyde

| Compound | Isomer | Retention Time (minutes) | Relative Abundance |

| Hydroxy-methylbenzaldehyde | para (4-hydroxy-3-methyl) | ~25.068 | ~53% |

| Hydroxy-methylbenzaldehyde | ortho (2-hydroxy-3-methyl) | ~14.213 | ~2% |

| ortho-cresol | Starting Material | - | ~27% |

Data sourced from a synthesis reaction analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. nih.gov For this compound, HRMS can distinguish its molecular formula, C8H8O2, from other potential compounds with the same nominal mass. researchgate.netuni.lu This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound exhibits characteristic absorption maxima (λmax) corresponding to the energy required to promote electrons to higher energy orbitals. This technique is also valuable for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution, following the Beer-Lambert law. For example, derivatives of 4-hydroxy-3-methoxybenzaldehyde, a related compound, have been studied using UV-Vis spectroscopy to determine their λmax values, which fall in the range of 286 to 336 nm. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction, particularly single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While direct XRD data for this compound may be limited in publicly accessible literature, the technique is applied to its derivatives to establish their solid-state structures. This information is fundamental for understanding intermolecular interactions and crystal packing.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides a characteristic "fingerprint" of a molecule. nih.gov It is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would show distinct peaks corresponding to its various vibrational modes, which can be used for identification and structural analysis. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for investigating the quantum mechanical properties of molecules. By focusing on the electron density, DFT calculations can accurately predict a wide range of molecular attributes. For 3-Hydroxy-4-methylbenzaldehyde, DFT studies, particularly using the B3LYP functional with basis sets such as 6-311++G(d,p), have been instrumental in understanding its fundamental nature.

The first step in many computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For this compound, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. These optimized parameters provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Representative Calculated Bond Lengths and Bond Angles for Benzaldehyde (B42025) Derivatives Using DFT

| Parameter | Bond | Typical Calculated Value (Å/°) |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 |

| C-C (ring-CHO) | 1.48 - 1.50 | |

| C=O | 1.21 - 1.23 | |

| C-O (hydroxyl) | 1.35 - 1.37 | |

| C-H (aromatic) | 1.08 - 1.09 | |

| C-H (aldehyde) | 1.10 - 1.12 | |

| O-H | 0.96 - 0.98 | |

| Bond Angle | C-C-C (aromatic) | 118 - 121 |

| C-C-H (aromatic) | 119 - 121 | |

| C-C=O | 123 - 125 | |

| C-C-O (hydroxyl) | 118 - 120 |

Note: This table provides typical values based on DFT calculations of similar molecules and serves as an illustrative example. Actual values for this compound would require specific calculations.

Electronic structure parameters, such as dipole moment and polarizability, are also derived from these calculations, offering insights into the molecule's charge distribution and its response to external electric fields.

DFT calculations are highly effective in predicting the spectroscopic signatures of molecules. For this compound, theoretical vibrational frequencies for both infrared (IR) and Raman spectroscopy can be computed. malayajournal.orgcardiff.ac.uknih.gov These calculated spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to the observed absorption bands. malayajournal.org Studies on similar molecules demonstrate that methods like B3LYP can accurately reproduce experimental vibrational spectra. cardiff.ac.uk

Furthermore, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the theoretical ¹H and ¹³C NMR spectra. nih.govrsc.org By comparing these predicted shifts with experimental data, a detailed assignment of the signals to specific atoms within the molecule can be achieved, aiding in its structural elucidation. nih.govrsc.org

Table 2: Illustrative Predicted Vibrational Frequencies for Benzaldehyde Derivatives

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Frequency (cm⁻¹) (Raman) |

| O-H stretch | ~3400-3600 | ~3400-3600 |

| C-H stretch (aldehyde) | ~2700-2850 | ~2700-2850 |

| C=O stretch | ~1680-1710 | ~1680-1710 |

| C-C stretch (aromatic) | ~1580-1620 | ~1580-1620 |

| C-O stretch (hydroxyl) | ~1200-1250 | ~1200-1250 |

Note: This table is a representation based on data for analogous compounds. Specific frequencies for this compound would be determined from dedicated calculations.

Table 3: Representative Predicted NMR Chemical Shifts for Substituted Benzaldehydes

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde H | 9.5 - 10.0 | - |

| Aromatic H | 6.8 - 7.8 | - |

| Methyl H | 2.2 - 2.5 | - |

| Aldehyde C | - | 190 - 195 |

| Aromatic C | - | 115 - 160 |

| Methyl C | - | 15 - 20 |

Note: This table illustrates typical chemical shift ranges. Precise values are dependent on the specific molecular environment.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. malayajournal.orgniscpr.res.in A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. niscpr.res.inmdpi.com

For this compound, HOMO-LUMO analysis reveals the distribution of electron density in these frontier orbitals. The HOMO is typically localized on the electron-rich parts of the molecule, such as the hydroxyl group and the aromatic ring, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is often found on the electron-deficient regions, like the carbonyl group of the aldehyde, marking it as a probable site for nucleophilic attack. This analysis is fundamental in predicting how the molecule will interact with other chemical species. malayajournal.orgniscpr.res.in

Table 4: Key Electronic Properties from HOMO-LUMO Analysis

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Docking Simulations in Receptor Binding Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a small molecule, or ligand, might interact with a larger biomolecule, such as a protein or DNA.

Molecular docking simulations can be employed to investigate the potential interactions of this compound with various biological targets. For instance, studies have explored the binding of benzaldehyde derivatives to the active sites of enzymes like DNA gyrase and transport proteins such as human serum albumin (HSA). nih.govuomustansiriyah.edu.iqnih.gov These simulations can identify the specific amino acid residues within the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. nih.gov

In the context of DNA binding, docking studies can predict whether a molecule is likely to intercalate between DNA base pairs or bind to the minor or major grooves. Such interactions are crucial for understanding the potential genotoxic or therapeutic effects of a compound. uomustansiriyah.edu.iq

A key output of molecular docking is the prediction of binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy typically indicates a more stable and favorable interaction between the ligand and the target. By comparing the binding affinities of different ligands to the same target, their relative potencies can be estimated.

For this compound, docking studies can elucidate the molecular recognition mechanisms that govern its binding to a particular receptor. This includes identifying the key functional groups on the ligand that are essential for the interaction and understanding the conformational changes that may occur in both the ligand and the protein upon binding. For example, a study on 3-Hydroxy-4-methoxybenzaldehyde reported a binding energy of -5.7 kcal/mol in docking investigations. niscpr.res.in Similar studies on related compounds have shown binding energies in the range of -6.0 to -8.5 kcal/mol with targets like DNA gyrase. nih.gov

Table 5: Illustrative Binding Affinities of Benzaldehyde Derivatives with Biological Targets

| Target Protein | Ligand Type | Representative Binding Affinity (kcal/mol) |

| DNA Gyrase | Benzaldehyde derivative | -6.0 to -8.5 |

| Human Serum Albumin | Benzaldehyde derivative | ~ -5.0 to -7.0 |

Note: This table provides a range of binding affinities observed for similar compounds and is for illustrative purposes. The actual binding affinity of this compound would depend on the specific target and docking protocol.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Activity Relationship (SAR) Derivation

QSAR and SAR studies are cornerstones of modern medicinal chemistry, aiming to link the structural or physicochemical properties of a series of compounds to their biological activities. This approach is instrumental in understanding how chemical modifications affect a molecule's function and in guiding the design of more potent and specific analogues.

The biological activity of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Structure-activity relationship (SAR) analyses of related compounds reveal critical insights. For instance, studies on dihydroxybenzaldehydes have shown that the antioxidant capacity is not merely dependent on the number of hydroxyl groups but is significantly influenced by their relative positions. wiserpub.com This relationship arises because the position of electron-donating groups, like hydroxyl (-OH) and methyl (-CH3) groups, affects the molecule's oxidation potential, a key parameter in its ability to act as an antioxidant. wiserpub.com

Quantitative structure-activity relationship (QSAR) models formalize this connection by creating mathematical equations that correlate descriptors of molecular structure with observed activity. nih.gov For a compound like this compound, these descriptors can include:

Topological descriptors: Which describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: Like hydrophobicity (logP) and molar refractivity.

In studies of similar phenolic compounds, topological parameters have been shown to play a significant role in determining antimicrobial activity. nih.gov A QSAR model for a series of benzaldehyde analogues might reveal, for example, that antioxidant activity is positively correlated with the HOMO energy and negatively correlated with the bond dissociation enthalpy of the phenolic hydroxyl group.

Table 1: Illustrative SAR of Benzaldehyde Derivatives

This table illustrates how structural modifications on a benzaldehyde core can influence biological activity, based on general principles observed in related compound series.

| Compound | R1 (-OH position) | R2 (-CH3 position) | R3 (Other) | Hypothetical Relative Activity | Key Structural Feature |

| Benzaldehyde | H | H | H | Low | Unsubstituted Ring |

| 4-Hydroxybenzaldehyde (B117250) | 4 | H | H | Moderate | Single para-hydroxyl group |

| This compound | 3 | 4 | H | Varies | Ortho-methyl to hydroxyl group |

| 2,4-Dihydroxybenzaldehyde (B120756) | 2, 4 | H | H | High | Catechol-like arrangement |

| 3-Hydroxy-4-methoxybenzaldehyde | 3 | H | 4-OCH3 | Moderate-High | Methoxy (B1213986) group modifies electronics |

Note: This table is for illustrative purposes to demonstrate SAR principles.

The insights gained from SAR and QSAR studies are fundamental to the rational design of novel analogues. By identifying the key structural features required for a desired biological activity (the pharmacophore), chemists can systematically modify a lead compound like this compound to enhance its properties.

Molecular simulations and docking experiments are often employed in this process. nih.govelsevierpure.com For example, if the goal is to design a new antioxidant, the SAR might indicate that the phenolic hydroxyl group is essential for radical scavenging. Rational design would then focus on introducing other substituents that could:

Increase Efficacy: By further stabilizing the resulting phenoxy radical through resonance or inductive effects.

Improve Selectivity: By adding sterically bulky groups that favor interaction with a specific biological target while preventing interaction with others.

Enhance Physicochemical Properties: By modifying the molecule to improve solubility or membrane permeability.

This design strategy has been successfully used in developing novel histone deacetylase (HDAC) inhibitors, where analogues of N-hydroxybenzamides were designed based on the structural features of known, potent drugs. nih.govelsevierpure.com These designed compounds showed improved binding affinities in docking simulations, which were later confirmed by experimental evaluation. nih.govelsevierpure.com

Quantum Chemical Calculations of Antioxidant Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of a molecule. This allows for the investigation of reaction mechanisms and the prediction of chemical properties, such as antioxidant potential, from first principles. nih.govresearchgate.net

The antioxidant activity of a phenolic compound like this compound primarily stems from its ability to donate a hydrogen atom from its hydroxyl group to neutralize a free radical. Quantum chemical calculations can quantify the thermodynamics and kinetics of this process by computing several key parameters:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond. A lower BDE indicates that the hydrogen atom is more easily donated, suggesting higher antioxidant activity via the Hydrogen Atom Transfer (HAT) mechanism.

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP facilitates the Single Electron Transfer (SET) mechanism of antioxidant action.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the phenol (B47542).

Proton Affinity (PA): The negative of the enthalpy change for the protonation of the phenoxide anion.

Electron Transfer Enthalpy (ETE): The enthalpy change for the transfer of an electron from the phenoxide anion.

By comparing these calculated values for different potential antioxidants, researchers can predict their relative scavenging abilities against various radicals like the hydroxyl radical (•OH). Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A high HOMO energy correlates with a greater ability to donate an electron, predicting strong potential for radical scavenging. wiserpub.comresearchgate.net

Table 2: Key Quantum Chemical Parameters for Antioxidant Potential

| Parameter | Abbreviation | Significance for Antioxidant Activity |

| Bond Dissociation Enthalpy | BDE | A lower value indicates a greater ease of hydrogen atom donation (HAT mechanism). |

| Ionization Potential | IP | A lower value suggests a higher propensity for electron donation (SET mechanism). |

| Highest Occupied Molecular Orbital Energy | HOMO | A higher energy level corresponds to a better electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | LUMO | A lower energy level indicates a better electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | A smaller gap suggests the molecule is more polarizable and reactive. |

| Molecular Electrostatic Potential | MEP | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule, indicating likely sites of radical attack. |

Quantum chemical calculations can be performed in the gas phase or, more realistically, by including a solvent model to simulate different chemical environments. This is critical because the polarity of the medium can significantly influence antioxidant mechanisms. For instance, polar solvents can stabilize charged species, potentially favoring the SET mechanism over the HAT mechanism.

By performing calculations with solvent models (e.g., the Polarizable Continuum Model, PCM), it is possible to predict how the antioxidant potential of this compound might change in various media, from nonpolar lipid environments to polar aqueous solutions. wiserpub.com Comparing the calculated thermodynamic parameters (BDE, IP, etc.) in different solvents allows for a more nuanced prediction of its behavior in a complex biological system. This theoretical approach is vital for understanding not just if a compound is an antioxidant, but how and where it is most likely to be effective.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity

The antimicrobial potential of 3-Hydroxy-4-methylbenzaldehyde and related compounds has been a subject of scientific inquiry, exploring its efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Specific minimum inhibitory concentration (MIC) values for this compound against key bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa are not extensively detailed in the reviewed literature. However, its presence in a potent antimicrobial mixture has been confirmed.

Table 1: Antibacterial Activity of Streptomyces rochei Extract Containing this compound

| Bacterial Strain | Activity of Extract | Source |

| Staphylococcus aureus | Strong antimicrobial activity | researchgate.net |

| Pseudomonas aeruginosa | Strong antimicrobial activity | researchgate.net |

Antifungal Efficacy Against Yeast and Fungal Strains

Direct studies detailing the antifungal efficacy, such as MIC values, of pure this compound against yeast and fungal strains like Candida albicans, Candida tropicalis, Aspergillus flavus, and Aspergillus niger are limited in the available research. However, the broader class of benzaldehydes is known to possess antifungal properties. Furthermore, this compound serves as a precursor in the synthesis of more complex antifungal compounds. For instance, it is used in the synthetic pathway towards Ajudazols, which are natural products known for their anti-fungal activity. gla.ac.uk

Isolation and Characterization of Antimicrobial Metabolites

Scientific investigations have successfully isolated and identified this compound from microbial sources known for producing a wealth of bioactive compounds. Notably, it was identified as a component of an antimicrobial extract derived from Streptomyces rochei.

In a study focused on identifying antimicrobial agents against the plant pathogen Pantoea sp., researchers isolated 18 strains of Streptomyces from soil samples. researchgate.netajbls.com An isolate designated as Gray-1, identified as Streptomyces rochei, exhibited strong antagonistic activity. researchgate.netajbls.com Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the ethyl acetate (B1210297) extract from this strain, a variety of bioactive compounds were characterized. This compound was among the 20 compounds identified, highlighting its natural origin as a secondary metabolite of this bacterium. researchgate.netajbls.com

Table 2: Bioactive Compounds Identified in Ethyl Acetate Extract of Streptomyces rochei

| Compound Name | Molecular Weight | Source |

| 3-Hydroxy-2-methylbenzaldehyde | 136 | researchgate.netajbls.com |

| 2-Methyl-3-beta-furyl propenal | 136 | researchgate.netajbls.com |

| 4-Hydroxy-2-methylbenzaldehyde | 136 | researchgate.netajbls.com |

| This compound | 136 | researchgate.netajbls.com |

| 2-Hydroxy-5-methylisophthalaldehyde | 164 | researchgate.netajbls.com |

| 5-Hydroxy-2-methylbenzaldehyde | 136 | researchgate.netajbls.com |

| 3,4 (Methylenedioxy) Toluene | - | researchgate.net |

Antioxidant Activity

In Vitro Free Radical Scavenging Assays

Phenolic compounds, including various hydroxybenzaldehydes, are recognized for their antioxidant properties. This activity is typically evaluated using in vitro assays that measure the capacity of a compound to scavenge stable free radicals.

The most common methods for this evaluation are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. In these tests, an antioxidant compound donates a hydrogen atom or an electron to the radical, neutralizing it and causing a color change that can be measured spectrophotometrically.

While specific IC₅₀ values (the concentration required to scavenge 50% of the radicals) for this compound in DPPH and ABTS assays are not reported in the reviewed literature, its chemical structure suggests it would possess antioxidant capabilities. As a phenolic aldehyde, the hydroxyl group attached to the aromatic ring is a key feature for free radical scavenging activity.

Ferrous Ion Chelating Activity

The ability of a compound to chelate metal ions, such as ferrous iron (Fe²⁺), is a significant area of research, particularly in the context of managing diseases related to iron overload. Thiosemicarbazones, a class of compounds that can be derived from aldehydes like this compound, are recognized as iron-chelating agents. Their anticancer activity is often attributed to this chelation ability, which can disrupt the cellular metabolism and growth of cancer cells. nih.gov For instance, derivatives of 3-hydroxypyridin-4-one have shown a high selectivity and affinity for iron(III). nih.gov While the principle of iron chelation is established for structurally related compound classes like thiosemicarbazones and 3-hydroxypyridin-4-ones, specific studies detailing the ferrous ion chelating activity of this compound itself are not extensively documented in the reviewed literature. nih.govnih.gov

Investigation of Antioxidant Mechanisms (e.g., Hydroxyl Radical Scavenging Capabilities)

Research into the antioxidant properties of compounds is crucial for understanding their potential to combat oxidative stress, a factor implicated in numerous diseases. While direct studies on the hydroxyl radical scavenging capabilities of this compound are limited, research on related thiosemicarbazone derivatives indicates antioxidant potential. mdpi.com The antioxidant activity of such compounds is often linked to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize free radicals. The investigation into the specific antioxidant mechanisms of this compound remains an area for further exploration.

Anticancer and Antiproliferative Activities

The potential of this compound and its derivatives as anticancer agents has been explored through various in vitro studies, demonstrating cytotoxicity against several cancer cell lines and shedding light on the underlying cellular mechanisms.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, L1210 Leukemia Cells, Vero Cell Line)

The cytotoxic effects of compounds are often evaluated using cell lines such as the human breast adenocarcinoma cell line (MCF-7), murine leukemia cells (L1210), and the normal African green monkey kidney cell line (Vero) to assess both efficacy and selectivity. While direct IC₅₀ values for this compound against these specific cell lines are not consistently reported in the available literature, studies on structurally related compounds provide valuable insights. For example, the U.S. National Cancer Institute (NCI) considers a crude extract with an IC₅₀ value of less than 20 µg/mL to be highly cytotoxic. nih.gov Methanol extracts of certain plants containing phenolic compounds have shown significant cytotoxicity against MCF-7 cells with IC₅₀ values around 15.00 µg/mL, while showing less activity against normal Vero cells (IC₅₀ of 22.00 µg/mL). nih.gov Thiosemicarbazone derivatives have also demonstrated notable cytotoxicity, with IC₅₀ values ranging from 2.80 µg/mL to 14.25 µg/mL across different cell lines. aalto.fi Specifically, thiosemicarbazones derived from 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde have shown improved antitumor activity in mice with L1210 leukemia compared to their parent compounds. nih.gov

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| Methanol Extract (Elaeis guineensis) | MCF-7 | 15.00 µg/mL | nih.gov |

| Methanol Extract (Elaeis guineensis) | Vero | 22.00 µg/mL | nih.gov |

| 3-MBTSc (Thiosemicarbazone) | Various | 2.82 - 14.25 µg/mL | aalto.fi |

| 4-NBTSc (Thiosemicarbazone) | Various | 2.80 - 7.59 µg/mL | aalto.fi |

Cellular Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

The investigation into how a compound induces cancer cell death is critical for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a desirable mechanism. Chalcones, which can be synthesized from benzaldehydes, are known to induce apoptosis and can disrupt the mitochondrial membrane potential. nih.gov Research on 4-hydroxyderricin, a natural chalcone (B49325), has shown it can induce apoptosis and cell cycle arrest in hepatocellular carcinoma cells by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov Thiosemicarbazones have also been found to induce apoptosis in a p53-independent manner and can cause cell cycle inhibition. nih.gov Overexpression of certain proteins like B7-H3 has been linked to chemoresistance by preventing cell cycle arrest, a mechanism that could potentially be targeted by compounds that modulate the cell cycle. nih.gov

Research on Related Compounds with Antineoplastic Potential (e.g., Chalcones, Thiosemicarbazones)

The structural scaffold of this compound serves as a valuable starting point for the synthesis of other compounds with potential anticancer properties.

Chalcones: This class of compounds, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, is recognized for a wide range of biological activities, including antineoplastic effects. nih.govnih.gov They are considered promising anticancer agents, and studies have shown their ability to induce apoptosis in cancer cells. nih.gov The synthesis of various chalcone derivatives is an active area of research aimed at discovering potent and selective cytotoxic agents. nih.gov

Thiosemicarbazones: These compounds are formed by the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. They have demonstrated significant potential as anticancer agents, largely attributed to their ability to chelate metal ions essential for cell proliferation. nih.govijper.org Numerous thiosemicarbazone derivatives have been synthesized and evaluated, with some showing potent activity against various cancer cell lines. mdpi.com For instance, 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone was specifically designed and synthesized, showing promising antitumor activity against L1210 leukemia. nih.gov

Enzyme Inhibition Studies

The ability of this compound and its derivatives to inhibit specific enzymes is another important aspect of their biological activity. A thiosemicarbazone derivative, 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone (3-H-4-MBT), has been studied for its inhibitory effects on phenoloxidase (PO), a key enzyme in insects. nih.gov This study revealed that 3-H-4-MBT could inhibit both the monophenolase and diphenolase activities of PO, with IC₅₀ values of 0.14 µM and 0.26 µM, respectively. nih.gov Furthermore, derivatives of 4-hydroxybenzaldehyde (B117250) have been investigated as inhibitors of mushroom tyrosinase, with some showing more potent inhibition than the parent compound. researchgate.net

| Compound | Enzyme | IC₅₀ Value | Inhibition Type | Reference |

| 3-H-4-MBT | Phenoloxidase (monophenolase) | 0.14 µM | Noncompetitive | nih.gov |

| 3-H-4-MBT | Phenoloxidase (diphenolase) | 0.26 µM | Noncompetitive | nih.gov |

| 4-hydroxybenzaldehyde derivative (3c) | Mushroom Tyrosinase | 0.059 mM | Non-competitive | researchgate.net |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 3-H-4-MBT | 3-hydroxy-4-methoxybenzaldehyde thiosemicarbazone |

| 3-MBTSc | 3-Methoxybenzaldehyde thiosemicarbazone |

| 4-NBTSc | 4-Nitrobenzaldehyde thiosemicarbazone |

| 3-HMP | 3-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |

| 5-HMP | 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazone |

| 5-HP | 5-hydroxypyridine-2-carboxaldehyde thiosemicarbazone |

| 4-hydroxyderricin | (E)-1-(2,4-dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| MCF-7 | Human Breast Adenocarcinoma Cell Line |

| L1210 | Murine Leukemia Cell Line |

| Vero | African Green Monkey Kidney Cell Line |

Monoamine Oxidase (MAO) Inhibition (e.g., Selective hMAO-B Inhibition)

No published research was found that investigates or provides data on the inhibitory effects of this compound on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B).

Urease Inhibitory Activity

There are no available studies in the scientific literature that report on the urease inhibitory activity of this compound.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

No data could be located regarding the potential for this compound to inhibit cholinesterase enzymes such as butyrylcholinesterase (BChE) or acetylcholinesterase (AChE).

Carbonic Anhydrase Inhibition

The scientific literature does not currently contain reports on the carbonic anhydrase inhibitory properties of this compound.

Investigation of Enzyme-Substrate/Inhibitor Interactions and Kinetics

As no primary studies on the enzyme-inhibiting activities of this compound were found for the aforementioned enzymes, there is consequently no available information on its enzyme-substrate interactions or kinetic parameters such as IC₅₀ or Kᵢ values.

Anti-inflammatory Activity and Immunomodulation

Inhibition of Pro-inflammatory Mediator Production (e.g., LPS-induced responses)

No specific studies were identified that examined the anti-inflammatory or immunomodulatory effects of this compound, including its ability to inhibit the production of pro-inflammatory mediators in response to stimuli such as lipopolysaccharide (LPS).

Modulation of Intracellular Signal Transduction Pathways (e.g., ERK, p38, NF-κB pathways)

While direct studies on the modulation of key signal transduction pathways by this compound are not extensively documented, its use as a precursor in the synthesis of complex immunomodulators highlights the significance of its structural motif.

The compound serves as a starting material in the creation of molecules designed to treat diseases through the modulation of the immune system. For instance, it has been utilized in the synthesis of compounds intended to act as immunomodulators for treating viral diseases and cancer. google.comgoogle.com Some of these synthetic pathways aim to produce small molecules that regulate the Toll-like receptor 7 (TLR7), which is known to activate critical signaling cascades including the NF-κB and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways is crucial for the production of inflammatory cytokines and interferons.

Furthermore, derivatives of this compound have been incorporated into compounds targeting the PD-1/PD-L1 pathway, a key checkpoint in T-cell regulation. Blockade of this pathway can reverse T-cell exhaustion, a state of dysfunction that occurs during chronic infections and cancer. google.com This demonstrates the utility of the this compound scaffold in developing therapeutic agents that interact with fundamental intracellular signaling networks.

Interactions with Biomolecules

DNA Cleavage and DNA Binding Studies

Currently, there is a notable lack of comprehensive studies in peer-reviewed scientific literature detailing the direct DNA cleavage or binding activities of this compound. While some research has explored the DNA interaction of more complex molecules derived from this aldehyde, such as certain isoxazole (B147169) derivatives, these findings cannot be directly attributed to the parent compound itself. sarpublication.com Therefore, the potential for this compound to directly interact with or cause damage to DNA remains an area requiring further scientific investigation.

Protein and Enzyme Interaction Profiles (e.g., Covalent Adduct Formation)

The interaction of this compound with enzymes is observed in microbial metabolic pathways. In the bacterium Pseudomonas alcaligenes NCIMB 9867, this aldehyde is a transient intermediate in the degradation pathway of 2,5-xylenol. The pathway proceeds through the oxidation of 3-hydroxy-4-methylbenzyl alcohol to this compound, which is then further oxidized to 3-hydroxy-4-methylbenzoate.

This subsequent product, 3-hydroxy-4-methylbenzoate, serves as a substrate for the enzyme 3-hydroxybenzoate 6-hydroxylase (XlnD). This enzyme, which shows a preference for NADH over NADPH, hydroxylates the substrate as part of the gentisate pathway. The kinetic properties of the purified XlnD enzyme with substrates related to this compound have been characterized, demonstrating a specific enzymatic interaction profile.

Table 1: Kinetic Properties of 3-Hydroxybenzoate 6-Hydroxylase (XlnD) with Related Substrates

| Substrate | Coenzyme | Apparent Km (μM) |

|---|---|---|

| 3-hydroxy-4-methylbenzoate | NADH | 95 |

| 3-hydroxy-4-methylbenzoate | NADPH | 71 |

| 3-hydroxybenzoate | NADH | 112 |

This interactive table summarizes the Michaelis constant (Km) values, indicating the substrate concentration at which the enzyme reaches half of its maximum velocity, for the XlnD enzyme with different substrates and coenzymes.

Effects on Mitochondrial Respiration and Cellular Energetics (e.g., using related acetylenic phenols)

Studies on acetylenic phenols, which are structurally related to this compound, provide insights into potential effects on mitochondrial function. Metabolites produced by the grapevine pathogen Eutypa lata, such as eutypine (B45249) and eutypinol, have been investigated for their mode of toxicity.

Research has shown that these acetylenic phenols can inhibit mitochondrial respiration. nih.govusda.gov A bioassay utilizing the yeast Saccharomyces cerevisiae demonstrated that eutypinol and another related compound, eulatachromene, directly interfere with this fundamental cellular process. nih.govmdpi.com The toxic action of these compounds was confirmed to be a result of their ability to disrupt mitochondrial respiration, which can lead to increased oxidative stress within the cell. nih.govusda.gov It is believed that eutypine acts by uncoupling mitochondrial oxidative phosphorylation, increasing proton leakage across the mitochondrial membrane. mdpi.comnih.gov

Table 2: Effects of Related Acetylenic Phenols on Mitochondrial Respiration in Yeast

| Compound | Observed Effect | Organism Model |

|---|---|---|

| Eutypinol | Inhibition of mitochondrial respiration | Saccharomyces cerevisiae (wild-type) |

| Eulatachromene | Inhibition of mitochondrial respiration | Saccharomyces cerevisiae (wild-type) |

This interactive table details the observed inhibitory effects of acetylenic phenols, compounds structurally related to this compound, on mitochondrial function.

Anti-parasitic Activity (e.g., Against Protozoal Pathogens and associated Mechanisms)

There is no direct scientific evidence to date demonstrating the anti-parasitic activity of this compound against protozoal pathogens. However, the compound has been used as a chemical building block in the synthesis of more complex molecules that are being investigated for the treatment of parasitic infections. Patents describe methods for creating immunomodulators from this aldehyde that could potentially be useful against pathogens such as Giardia and Leishmania. google.comgoogle.com This potential therapeutic application is a property of the final, complex derivative molecules and not of this compound in its original form. The direct efficacy and mechanisms of the aldehyde itself against parasites have not been reported.

Biochemical Pathways and Metabolic Transformations

Microbial Degradation Pathways Involving Hydroxy-methylbenzaldehydes

Microorganisms have evolved diverse and efficient catabolic pathways to utilize aromatic compounds, including xylenols and their derivatives, as sources of carbon and energy. These pathways often involve a series of enzymatic reactions that funnel a variety of substrates into a few central intermediate pathways.

The microbial breakdown of substituted phenols like xylenols (dimethylphenols) typically proceeds through the oxidation of one of the methyl groups to a carboxyl group, followed by hydroxylation and ring cleavage. In the degradation of 2,4-xylenol by strains like Pseudomonas putida, the initial attack is on the methyl group at the para-position, a process that is shared with the catabolism of p-cresol (B1678582). thegoodscentscompany.com This oxidation sequence generates intermediates such as the corresponding alcohol and aldehyde. Specifically, the oxidation of 4-methyl-cresols would lead to the formation of hydroxy-methylbenzaldehyde intermediates.